N-(5-chloro-2-methylphenyl)-4-nitrobenzamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro-substituted phenyl ring and a nitro-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-4-nitrobenzamide typically involves the reaction of 5-chloro-2-methylaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: N-(5-chloro-2-methylphenyl)-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(5-chloro-2-carboxyphenyl)-4-nitrobenzamide.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-benzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitro group.
N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a nitro group.
Methyl N-(5-chloro-2-methylphenyl)carbamate: Features a carbamate group instead of a nitro group.
Uniqueness
N-(5-chloro-2-methylphenyl)-4-nitrobenzamide is unique due to the presence of both a chloro and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C14H11ClN2O3 |
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Molecular Weight |
290.70 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-2-5-11(15)8-13(9)16-14(18)10-3-6-12(7-4-10)17(19)20/h2-8H,1H3,(H,16,18) |
InChI Key |
GLBGGOVGKOGHNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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